

An In-depth Technical Guide to DBCO-PEG4-Alcohol for Bioconjugation

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Compound of Interest		
Compound Name:	DBCO-PEG4-Alcohol	
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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of **DBCO-PEG4-Alcohol**, a key reagent in the field of bioconjugation. It details the molecule's properties, its central role in copper-free click chemistry, and provides detailed protocols for its application in labeling and conjugating biomolecules.

Introduction to DBCO-PEG4-Alcohol

DBCO-PEG4-Alcohol is a heterobifunctional linker molecule widely used in chemical biology, drug delivery, and diagnostics. It is comprised of three key components:

- Dibenzocyclooctyne (DBCO): A strained alkyne that is highly reactive towards azide groups.
 This reactivity is the basis for its use in Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), a type of "click chemistry".[1]
- Polyethylene Glycol (PEG) Spacer (PEG4): A short chain of four ethylene glycol units that is
 hydrophilic and flexible. This PEG linker enhances the solubility of the molecule and its
 conjugates in aqueous buffers, reduces aggregation, and provides spatial separation
 between the conjugated molecules.[2]
- Primary Alcohol (-OH): A terminal hydroxyl group that can be chemically modified to introduce other functionalities or to attach the linker to a solid support or another molecule.



The primary application of **DBCO-PEG4-Alcohol** is in copper-free click chemistry. The SPAAC reaction between a DBCO group and an azide group is a bioorthogonal reaction, meaning it can proceed efficiently within a biological system without interfering with native biochemical processes.[3] This makes it an ideal tool for labeling and conjugating sensitive biomolecules such as proteins, peptides, and nucleic acids in their native environment.[1] The absence of a cytotoxic copper catalyst, which is required in the more traditional Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), is a major advantage of the SPAAC reaction, especially for invivo applications.[4]

Physicochemical Properties

A summary of the key quantitative data for **DBCO-PEG4-Alcohol** is presented in the table below.

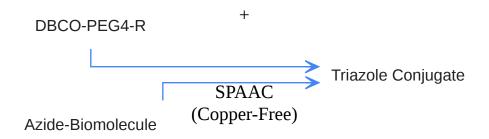
Property	Value	Reference(s)
Chemical Formula	C29H36N2O6	
Molecular Weight	508.61 g/mol	
CAS Number	1416711-60-8	
Appearance	White to slightly grey crystalline solid	_
Purity	>95% (typically analyzed by HPLC)	-
Solubility	Soluble in DMSO, DMF, DCM, THF, and Chloroform	-
Storage Conditions	Store at -20°C, desiccated and protected from light.	-

Core Application: Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)

The core utility of **DBCO-PEG4-Alcohol** lies in the SPAAC reaction. This reaction is a [3+2] cycloaddition between the strained alkyne of the DBCO group and an azide-functionalized



molecule, which forms a stable triazole linkage.



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Caption: The SPAAC reaction between a DBCO-containing molecule and an azide-containing molecule.

The reaction is characterized by its high efficiency, specificity, and biocompatibility. The reaction proceeds readily at physiological temperature and pH without the need for a copper catalyst.

Experimental Protocols

The following protocols provide a general framework for a two-step bioconjugation process involving the labeling of a biomolecule with an azide and its subsequent conjugation to a DBCO-functionalized molecule. While **DBCO-PEG4-Alcohol** itself has a terminal hydroxyl group, for protein conjugation, it is often derivatized to an amine-reactive NHS ester (DBCO-PEG4-NHS ester) or a thiol-reactive maleimide. The second part of the protocol, the SPAAC reaction, is directly applicable to any DBCO-containing molecule.

Protocol 1: Introduction of an Azide Handle onto a Protein

This protocol describes the modification of a protein with an azide group using an NHS esterfunctionalized azide linker.

Materials:

- Protein to be labeled in an amine-free buffer (e.g., PBS, pH 7.2-7.4)
- Azido-PEG4-NHS ester



- Anhydrous DMSO or DMF
- Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)
- Spin desalting columns or other protein purification systems

Procedure:

- Prepare the Azido-PEG4-NHS Ester: Prepare a fresh 10 mM stock solution of Azido-PEG4-NHS ester in anhydrous DMSO or DMF.
- Reaction Setup: Add a 10- to 40-fold molar excess of the Azido-PEG4-NHS ester stock solution to the protein sample (0.5–5 mg/mL). The final DMSO/DMF concentration should be kept below 20% to avoid protein denaturation.
- Incubation: Incubate the reaction at room temperature for 60 minutes.
- Quenching (Optional): To quench the reaction, add a small volume of the quenching solution to a final concentration of 50-100 mM to react with any unreacted NHS ester. Incubate for 15 minutes at room temperature.
- Purification: Remove the excess, unreacted Azido-PEG4-NHS ester using a spin desalting column or other suitable method.
- Storage: The azide-labeled protein can be stored at -20°C for future use.

Protocol 2: Copper-Free Click Chemistry Conjugation (SPAAC)

This protocol describes the conjugation of the azide-labeled protein from Protocol 1 with a DBCO-functionalized molecule.

Materials:

- Purified azide-labeled protein
- DBCO-functionalized molecule (e.g., DBCO-PEG4-fluorophore)



• Reaction Buffer (e.g., PBS, pH 7.4). This buffer must not contain sodium azide.

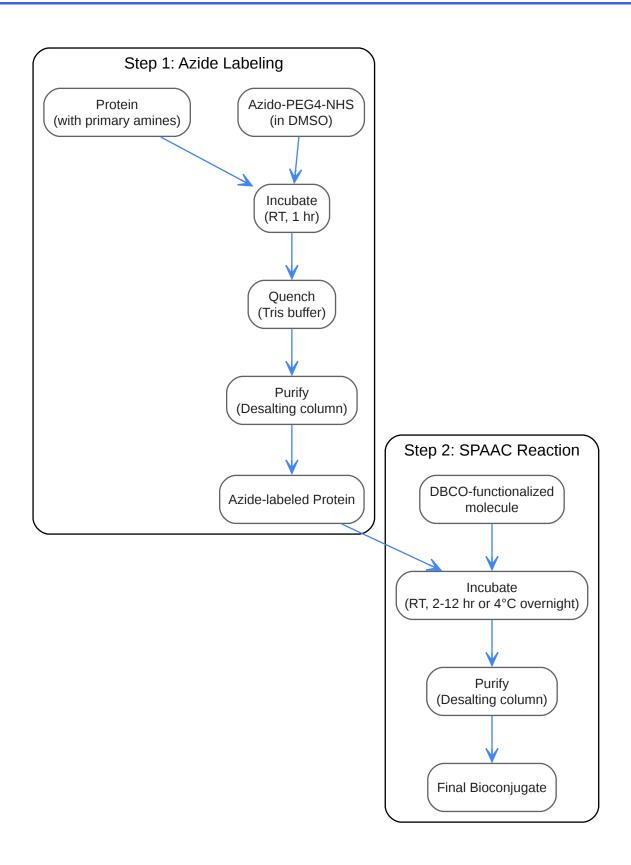
Procedure:

- Reaction Setup: To the azide-modified protein solution (typically 1-10 mg/mL), add a 2-4 fold molar excess of the DBCO reagent stock solution. For antibody-small molecule conjugations, a starting molar excess of 7.5-fold may be used.
- Incubation: Incubate the reaction mixture for 2-12 hours at room temperature or overnight at 4°C. The optimal reaction time should be determined empirically.
- Purification: Remove the excess, unreacted DBCO reagent using a spin desalting column, dialysis, or other appropriate chromatography method.
- Characterization: Confirm the conjugation and determine the degree of labeling using methods such as SDS-PAGE, mass spectrometry, or UV-Vis spectroscopy (DBCO has a characteristic absorbance around 310 nm).

Visualizing the Workflow and Logic Experimental Workflow for Bioconjugation

The following diagram illustrates the two-step process of labeling a protein with an azide and then conjugating it with a DBCO-functionalized molecule.





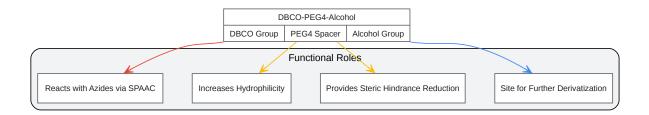
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Caption: A typical two-step experimental workflow for protein bioconjugation using SPAAC.



Logical Relationship of DBCO-PEG4-Alcohol Components

This diagram illustrates the functional components of the **DBCO-PEG4-Alcohol** molecule and their roles in the bioconjugation process.



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